molecular formula C15H18N2OS B2408972 N-[4-(diethylamino)phenyl]thiophene-2-carboxamide CAS No. 301225-61-6

N-[4-(diethylamino)phenyl]thiophene-2-carboxamide

Cat. No. B2408972
CAS RN: 301225-61-6
M. Wt: 274.38
InChI Key: RFTGCCNSOIXDRC-UHFFFAOYSA-N
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Description

“N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C15H18N2OS . Its average mass is 274.381 Da and its monoisotopic mass is 274.113983 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, various sets of thiazole, thiophene, and 2-pyridone ring structures containing a dimethylaniline component were synthesized. Substituted thiazoles and thiophenes were produced by reacting thiocarbamoyl compound with α-halogenated reagents in different basic conditions .

Scientific Research Applications

Chemical Properties and Reactions

  • N-(2-Thienyl)allene carboxamides, related to N-[4-(diethylamino)phenyl]thiophene-2-carboxamide, demonstrate an Intramolecular Diels–Alder reaction. Depending on the substituents, the thiophene nucleus can act either as a diene or a dienophile (Himbert, Schlindwein, & Maas, 1990).

Pharmacological Applications

  • A series of thiophene-2-carboxamide derivatives, including compounds structurally similar to this compound, were synthesized and showed potent inhibitory activity against various cancer cell lines, as demonstrated in in vitro studies (Gulipalli et al., 2019).

Optoelectronic Applications

  • Thiophene dyes, including derivatives of this compound, were designed and synthesized for optoelectronic devices. Their nonlinear absorption and optical limiting behavior were demonstrated, which is valuable for protecting human eyes and optical sensors in optical communications (Anandan et al., 2018).

Antibiotic and Antimicrobial Research

  • Some thiophene-3-carboxamide derivatives, closely related to this compound, have shown antibacterial and antifungal activities. These compounds lock their molecular conformation through intramolecular hydrogen bonding, contributing to their biological activity (Vasu et al., 2003).

Molecular Docking Studies for Antidepressant Applications

  • Molecular docking studies of thiophene-based pyrazolines-carboxamides, which share structural characteristics with this compound, suggest these compounds have good binding affinity towards monoamine oxidase isoforms, implicating potential antidepressant properties (Mathew et al., 2016).

Future Directions

While specific future directions for “N-[4-(diethylamino)phenyl]thiophene-2-carboxamide” were not found, research into similar compounds continues to be a hot topic due to their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

N-[4-(diethylamino)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-3-17(4-2)13-9-7-12(8-10-13)16-15(18)14-6-5-11-19-14/h5-11H,3-4H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTGCCNSOIXDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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